molecular formula C10H12O2 B1489525 1-(2,5-dimethylphenyl)-2-hydroxyethan-1-one CAS No. 503808-76-2

1-(2,5-dimethylphenyl)-2-hydroxyethan-1-one

Cat. No.: B1489525
CAS No.: 503808-76-2
M. Wt: 164.2 g/mol
InChI Key: LCPKKOJJWLHKJT-UHFFFAOYSA-N
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Description

1-(2,5-dimethylphenyl)-2-hydroxyethan-1-one is an organic compound characterized by a phenyl ring substituted with two methyl groups at the 2 and 5 positions and a hydroxyethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,5-dimethylphenyl)-2-hydroxyethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1,4-dimethylbenzene (p-xylene) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions to yield the desired ketone .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-dimethylphenyl)-2-hydroxyethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The methyl groups on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed:

    Oxidation: 1-(2,5-Dimethylphenyl)-2-oxoethanone.

    Reduction: 1-(2,5-Dimethylphenyl)-2-hydroxyethanol.

    Substitution: 1-(2,5-Dimethyl-3-nitrophenyl)-2-hydroxyethanone (nitration product).

Scientific Research Applications

1-(2,5-dimethylphenyl)-2-hydroxyethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylphenyl)-2-hydroxyethan-1-one depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various reactions to form new chemical bonds. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and molecular targets involved vary depending on the specific derivative and application.

Comparison with Similar Compounds

  • 1-(2,4-Dimethylphenyl)-2-hydroxyethanone
  • 1-(3,5-Dimethylphenyl)-2-hydroxyethanone
  • 1-(2,5-Dimethylphenyl)-2-oxoethanone

Comparison: 1-(2,5-dimethylphenyl)-2-hydroxyethan-1-one is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. Compared to its isomers, it may exhibit different physical and chemical properties, such as melting point, solubility, and reactivity, making it suitable for specific applications.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-2-hydroxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-3-4-8(2)9(5-7)10(12)6-11/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPKKOJJWLHKJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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